molecular formula C16H27N3O8 B165434 Dinoseb-trolamine CAS No. 6420-47-9

Dinoseb-trolamine

Cat. No.: B165434
CAS No.: 6420-47-9
M. Wt: 389.4 g/mol
InChI Key: YRKPPLCJMDGOOY-UHFFFAOYSA-N
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Description

Dinoseb-trolamine is a synthetic compound derived from dinoseb, a dinitrophenol herbicide. It was primarily used for post-emergence weed control in various crops, including cereals, vegetables, and some soft fruits. The compound is known for its selective, non-systemic, and contact action properties. due to its potential adverse effects on human health and the environment, its use has been restricted or banned in many countries .

Scientific Research Applications

Safety and Hazards

Dinoseb, a related compound, is known to be toxic if swallowed or in contact with skin . It can cause serious eye irritation and may damage fertility or the unborn child . Dinoseb-trolamine is considered obsolete but may still be available in some countries .

Future Directions

As Dinoseb-trolamine is considered obsolete and has been banned in many countries due to health concerns , future research may focus on finding safer alternatives or improving the degradation process to minimize environmental impact.

Biochemical Analysis

Biochemical Properties

Dinoseb-trolamine interacts with various enzymes and proteins in biochemical reactions. Its mode of action involves inhibiting respiratory electron transport and uncoupling oxidative phosphorylation, leading to membrane disruption

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of the cell’s respiratory electron transport chain and oxidative phosphorylation This can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the respiratory electron transport chain in cells. It acts by inhibiting this chain and uncoupling oxidative phosphorylation, which disrupts the normal functioning of the cell membrane This can lead to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. One study suggests that this compound may have a high potential for leaching to groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinoseb-trolamine is synthesized by reacting dinoseb with triethanolamine. The reaction typically involves the following steps:

    Dinoseb Synthesis: Dinoseb is synthesized by nitration of 2-sec-butylphenol with a mixture of nitric and sulfuric acids.

    This compound Formation: Dinoseb is then reacted with triethanolamine under controlled conditions to form this compound. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 50-70°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Material Preparation: High-purity dinoseb and triethanolamine are prepared.

    Reaction: The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified through crystallization or distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Dinoseb-trolamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of this compound leads to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with various functional groups replacing the nitro groups.

Comparison with Similar Compounds

    Dinoseb: The parent compound, also a dinitrophenol herbicide.

    2,4-Dinitrophenol: Another dinitrophenol compound with similar herbicidal properties.

    Bromoxynil: A nitrile herbicide with similar applications but different chemical structure.

Uniqueness: Dinoseb-trolamine is unique due to its combination of dinoseb and triethanolamine, which enhances its solubility and efficacy as a herbicide. its toxicity and environmental impact have led to its restricted use compared to other similar compounds .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-butan-2-yl-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5.C6H15NO3/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-4-1-7(2-5-9)3-6-10/h4-6,13H,3H2,1-2H3;8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKPPLCJMDGOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88-85-7 (Parent)
Record name Dinoseb-trolamine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5034989
Record name Dinoseb-trolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6420-47-9
Record name Dinoseb-trolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6420-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoseb-trolamine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(1-methylpropyl)-4,6-dinitro-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name Dinoseb-trolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sec-butyl-4,6-dinitrophenol, compound with 2,2',2''-nitrilotriethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.515
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Record name DINOSEB-TROLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R100VW5Z1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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